molecular formula C7H12O2 B12660916 4-Propoxy-2-butyn-1-ol CAS No. 69704-26-3

4-Propoxy-2-butyn-1-ol

Cat. No.: B12660916
CAS No.: 69704-26-3
M. Wt: 128.17 g/mol
InChI Key: HCWMOGDFRDCBQN-UHFFFAOYSA-N
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Description

4-Propoxy-2-butyn-1-ol is a propargyl alcohol derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the 2-butyn-1-ol backbone. Structurally, it combines the reactivity of the terminal alkyne with the ether functionality, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

69704-26-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-propoxybut-2-yn-1-ol

InChI

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h8H,2,5-7H2,1H3

InChI Key

HCWMOGDFRDCBQN-UHFFFAOYSA-N

Canonical SMILES

CCCOCC#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-2-butyn-1-ol typically involves the reaction of 2-butyn-1-ol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Butyn-1-ol+Propyl BromideK2CO3,DMFThis compound\text{2-Butyn-1-ol} + \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Butyn-1-ol+Propyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxy-2-butyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a halide.

Major Products:

    Oxidation: Formation of 4-propoxy-2-butynal or 4-propoxy-2-butynone.

    Reduction: Formation of 4-propoxy-2-butene or 4-propoxybutane.

    Substitution: Formation of 4-propoxy-2-butynyl chloride or bromide.

Scientific Research Applications

4-Propoxy-2-butyn-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Propoxy-2-butyn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The diethylamino group (C₈H₁₅NO) increases molecular weight significantly compared to methoxy (C₅H₈O₂) and hydroxypropoxy (C₇H₁₂O₃) derivatives. Bulkier substituents (e.g., benzyloxy in C₁₇H₁₆O₂) further elevate molecular weight and complexity .

Synthetic Accessibility :

  • Etherification reactions, such as those catalyzed by HBF₄ (as seen in ), yield benzyloxy and methoxy derivatives with high efficiency (80% yield) . This suggests that this compound could be synthesized via analogous acid-catalyzed methods.

Physical Properties:

  • 4-Methoxy-2-butyn-1-ol: Smaller substituents like methoxy likely enhance volatility compared to bulkier analogs.
  • 4-Diethylamino-2-butyn-1-ol: Higher molecular weight (141.21 g/mol) and polar amino groups may increase solubility in polar solvents .

Hazard Profiles:

  • 4-Diethylamino-2-butyn-1-ol: Classified as a skin and eye irritant (Category 2/2A), requiring stringent handling protocols .
  • 4-(1-Hydroxypropoxy)but-2-yn-1-ol : Restricted to industrial use due to unspecified hazards, highlighting the need for specialized exposure controls .
  • 2-Butyn-1-ol derivatives : General hazards include flammability and reactivity, as seen in simpler analogs like 2-butyn-1-ol (CAS 764-01-2), which require precautions against inhalation and skin contact .

Functional and Application Comparisons

  • Pharmaceutical Intermediates : The benzyloxy-methoxy derivative (C₁₇H₁₆O₂) demonstrates utility in synthesizing complex aromatic compounds, likely relevant to drug development .
  • Industrial Applications : Hydroxypropoxy derivatives are reserved for industrial processes, possibly due to stability or reactivity under specific conditions .
  • Fragrance and Materials Science: Propargyl alcohols are precursors in fragrance synthesis, as noted in RIFM safety evaluations (), though specific data on this compound remain unexplored .

Biological Activity

4-Propoxy-2-butyn-1-ol is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound is characterized by its alkyne functional group, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:

C7H12O\text{C}_7\text{H}_{12}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound acts as a nucleophile due to the presence of the hydroxyl group, enabling it to participate in nucleophilic addition and substitution reactions. This property is essential for its potential antimicrobial and antiviral activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antiviral Activity

In vitro studies have demonstrated that this compound possesses antiviral properties, particularly against certain strains of viruses. The mechanism involves the inhibition of viral replication, although specific pathways remain to be fully elucidated.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Table 2: Antiviral Efficacy

VirusIC50 (µM)Mechanism of Action
Influenza A15Inhibition of viral replication
Herpes Simplex Virus20Disruption of viral entry

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, potentially enhancing treatment outcomes for resistant infections .

Case Study 2: Antiviral Mechanisms

A study focusing on the antiviral properties of this compound revealed its ability to inhibit the replication cycle of Influenza A virus. The compound was shown to interfere with the viral RNA polymerase, leading to reduced viral load in infected cell cultures . This finding underscores its potential as a therapeutic agent for viral infections.

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